An In-depth Technical Guide to Isopilocarpine Nitrate: Chemical Properties, Structure, and Analytical Characterization
An In-depth Technical Guide to Isopilocarpine Nitrate: Chemical Properties, Structure, and Analytical Characterization
Introduction
Isopilocarpine nitrate is a significant compound within pharmaceutical science, primarily recognized as the diastereomer and a principal degradation product of pilocarpine, a cholinergic agonist used extensively in the treatment of glaucoma and xerostomia.[1][2][3] The stereochemical difference between isopilocarpine and pilocarpine—a trans versus cis configuration at the lactone ring—results in significantly reduced pharmacological activity for the former.[4] Consequently, the accurate identification, quantification, and control of isopilocarpine nitrate levels are paramount in the manufacturing and formulation of pilocarpine-based drug products to ensure their safety, efficacy, and stability.
This technical guide provides a comprehensive overview of the core chemical properties, structural details, and modern analytical methodologies for the characterization of isopilocarpine nitrate. It is designed to serve as a vital resource for researchers, analytical scientists, and drug development professionals engaged in the study of pilocarpine and its related substances.
Chemical Identity and Physicochemical Properties
Isopilocarpine nitrate is the nitrate salt of isopilocarpine. Its fundamental identifiers and properties are critical for its handling, analysis, and characterization in a laboratory setting.
Table 1: Core Chemical and Physical Properties of Isopilocarpine Nitrate
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid | [5] |
| Synonyms | beta-Pilocarpine nitrate | [1][2] |
| CAS Number | 5984-94-1 | [1][5][6] |
| Molecular Formula | C₁₁H₁₇N₃O₅ | [1][5][6] |
| Molecular Weight | 271.27 g/mol | [1][5][7] |
| Appearance | Prisms from water, scales from alcohol | [7] |
| Melting Point | 157-159 °C | [1][7] |
| Solubility | Soluble in 8.4 parts water; Soluble in 350 parts absolute alcohol | [7] |
Chemical Structure and Stereochemistry
The defining feature of isopilocarpine is its stereochemistry. It is an epimer of pilocarpine, differing in the spatial arrangement of the ethyl group relative to the imidazolemethyl group at the chiral centers of the γ-lactone ring.
Structural Elucidation
Isopilocarpine possesses a trans configuration, where the C3-ethyl group and the C4-imidazolemethyl group are on opposite sides of the lactone ring plane.[4] This is in contrast to the pharmacologically active pilocarpine, which has a cis configuration.[4] This seemingly minor structural variance leads to a significant alteration in the molecule's three-dimensional shape, thereby affecting its ability to bind effectively to muscarinic receptors.
The IUPAC name, (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one, precisely defines this absolute stereochemistry.[5]
Caption: Degradation pathways of Pilocarpine.
Analytical Methodologies
The robust analysis of isopilocarpine nitrate requires techniques that can differentiate and quantify it in the presence of its parent compound and other degradation products.
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural confirmation of isopilocarpine nitrate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of isopilocarpine. [8]Two-dimensional techniques like COSY, HSQC, and HMBC can confirm the connectivity and stereochemistry by establishing proton-proton and proton-carbon correlations. [8]The presence of the nitrate ion can also be confirmed using ¹⁴N NMR spectroscopy. [9]* Mass Spectrometry (MS): MS provides accurate molecular weight information and fragmentation patterns that help confirm the identity of the molecule. [5]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups present in the molecule, such as the lactone carbonyl and the imidazole ring.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the separation and quantification of isopilocarpine from pilocarpine and other related substances in pharmaceutical preparations. [10][11][12][13]The specificity and sensitivity of modern HPLC methods allow for precise determination even at low impurity levels. [12]
Caption: General workflow for HPLC analysis.
Protocol: Quantification of Isopilocarpine Nitrate by HPLC-UV
This protocol describes a validated method for the simultaneous determination of pilocarpine and isopilocarpine, adaptable for quality control and stability studies.
1. Instrumentation and Conditions:
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System: High-Performance Liquid Chromatograph with a UV or Diode-Array Detector (DAD). [10]* Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [10] * Rationale: The C18 stationary phase provides excellent hydrophobic interaction, enabling the separation of the slightly different polarities of the pilocarpine and isopilocarpine isomers.
-
Mobile Phase: A mixture of an aqueous phosphate buffer and an organic modifier like acetonitrile or methanol. The exact ratio and pH must be optimized to achieve baseline separation. [10] * Rationale: The buffered aqueous phase controls the ionization of the analytes, while the organic modifier adjusts the retention time. Fine-tuning the pH is critical for resolving the two epimers.
-
Flow Rate: 1.0 mL/min. [10]* Detection Wavelength: 215 nm. [10] * Rationale: This wavelength provides good absorbance for the imidazole ring common to both pilocarpine and isopilocarpine.
-
Column Temperature: 25°C (controlled). [10]* Injection Volume: 20 µL. [10] 2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of Isopilocarpine Nitrate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5.0 - 80.0 µg/mL) by performing serial dilutions of the stock solution with the mobile phase. [10]* Sample Preparation: Prepare the sample containing the drug product to achieve an expected final concentration of isopilocarpine within the calibration range. This may involve dissolving tablets or diluting ophthalmic solutions in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
3. System Suitability and Analysis:
-
Inject the mobile phase as a blank to ensure no interfering peaks are present.
-
Make at least five replicate injections of a mid-range standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The resolution between the pilocarpine and isopilocarpine peaks should be greater than 1.5.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of isopilocarpine against its concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999. [10]* Determine the concentration of isopilocarpine in the sample solutions by interpolating their peak areas from the calibration curve.
Conclusion
Isopilocarpine nitrate, as the primary stereoisomeric impurity of pilocarpine, demands rigorous analytical control. A thorough understanding of its distinct chemical structure, physicochemical properties, and stability profile is essential for any scientist working with pilocarpine-containing formulations. The application of robust analytical techniques, particularly validated HPLC methods, is critical to ensuring that the levels of this less active diastereomer are maintained within acceptable limits, thereby guaranteeing the therapeutic efficacy and safety of the final drug product.
References
-
PubChem. (n.d.). Isopilocarpine nitrate. National Center for Biotechnology Information. Retrieved from [Link]
- Merck Index. (n.d.). Pilocarpine. Retrieved from an online repository. (Note: While the direct link is not provided, the information is consistent with chemical encyclopedias like the Merck Index.)
-
LookChem. (n.d.). Cas 5984-94-1, ISOPILOCARPINE NITRATE. Retrieved from [Link]
-
GSRS. (n.d.). ISOPILOCARPINE NITRATE. Global Substance Registration System. Retrieved from [Link]
-
GSRS. (n.d.). ISOPILOCARPINE. Global Substance Registration System. Retrieved from [Link]
- Fawzi, M. M. (1983). Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals. American journal of hospital pharmacy, 40(4), 643–646.
- GSRS. (n.d.). ISOPILOCARPINE NITRATE. Global Substance Registration System.
-
Al-Badr, A. A., & Aboul-Enein, H. Y. (1983). Analytical Profile of Pilocarpine. ResearchGate. Retrieved from [Link]
-
Nahata, M. C. (2025). Formulation and stability of pilocarpine oral solution. ResearchGate. Retrieved from [Link]
- O'Donnell, J. J., Sandman, R., & Drake, M. V. (1979). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Journal of pharmaceutical sciences, 68(10), 1259–1261.
-
Drugfuture. (n.d.). ISOPILOCARPINE NITRATE. FDA Global Substance Registration System. Retrieved from [Link]
-
PubChem. (n.d.). Pilocarpine. National Center for Biotechnology Information. Retrieved from [Link]
- Noordam, A., Waliszewski, K., Olieman, C., Maat, L., & Beyerman, H. C. (1981). Simultaneous determination of pilocarpine and isopilocarpine in pharmaceutical preparations by liquid chromatography.
-
PubChem. (n.d.). Pilocarpine Nitrate. National Center for Biotechnology Information. Retrieved from [Link]
- Gomez-Gomar, A., Gonzalez-Aubert, M. M., & Costa-Segarra, J. (1989). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Journal of pharmaceutical and biomedical analysis, 7(12), 1641–1649.
- Williamson, D. C. J., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy setting. Drug Testing and Analysis, 14(7), 1234-1243.
- Wray, S., & Wilkie, D. R. (1992). Quantitation of metabolites in NMR spectra from isolated tissues, using 14N spectroscopy and nitrate to determine tissue volume. NMR in biomedicine, 5(3), 137–141.
- Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1862, 25–48.
Sources
- 1. lookchem.com [lookchem.com]
- 2. ISOPILOCARPINE NITRATE | 5984-94-1 [chemicalbook.com]
- 3. Stability of pilocarpine hydrochloride and pilocarpine nitrate ophthalmic solutions submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopilocarpine nitrate | C11H17N3O5 | CID 94315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Pilocarpine [drugfuture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantitation of metabolites in NMR spectra from isolated tissues, using 14N spectroscopy and nitrate to determine tissue volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of pilocarpine and isopilocarpine in pharmaceutical preparations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
